molecular formula C17H16FNO2 B12617756 (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one CAS No. 920801-57-6

(6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one

Cat. No.: B12617756
CAS No.: 920801-57-6
M. Wt: 285.31 g/mol
InChI Key: CPUPVIAGLRJXFM-INIZCTEOSA-N
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Description

(6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one: is a chemical compound that belongs to the class of morpholinones This compound is characterized by the presence of a benzyl group and a fluorophenyl group attached to a morpholinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one typically involves the following steps:

    Formation of the Morpholinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a similar nucleophilic substitution reaction using fluorophenyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted morpholinones.

Scientific Research Applications

(6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    (6R)-4-Benzyl-6-phenylmorpholin-3-one: Lacks the fluorine atom, which may affect its biological activity.

    (6R)-4-Benzyl-6-(4-chlorophenyl)morpholin-3-one: Contains a chlorine atom instead of fluorine, which may alter its reactivity and properties.

    (6R)-4-Benzyl-6-(4-methylphenyl)morpholin-3-one: Contains a methyl group instead of fluorine, which may influence its chemical behavior.

Uniqueness

The presence of the fluorophenyl group in (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for various applications.

Properties

CAS No.

920801-57-6

Molecular Formula

C17H16FNO2

Molecular Weight

285.31 g/mol

IUPAC Name

(6R)-4-benzyl-6-(4-fluorophenyl)morpholin-3-one

InChI

InChI=1S/C17H16FNO2/c18-15-8-6-14(7-9-15)16-11-19(17(20)12-21-16)10-13-4-2-1-3-5-13/h1-9,16H,10-12H2/t16-/m0/s1

InChI Key

CPUPVIAGLRJXFM-INIZCTEOSA-N

Isomeric SMILES

C1[C@H](OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)F

Canonical SMILES

C1C(OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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